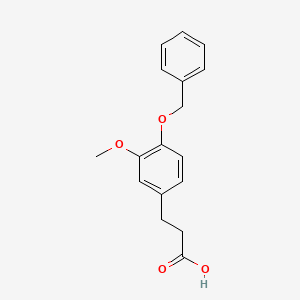

3-(4-(Benzyloxy)-3-methoxyphenyl)propanoic acid

Overview

Description

This usually includes the compound’s systematic name, common names, and structural formula. It may also include the compound’s purpose or role in industry or research.

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions such as temperature and pressure.Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis

This involves detailing the reactions the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Renewable Building Block in Materials Science

3-(4-Hydroxyphenyl)propanoic acid, a related compound to 3-(4-(Benzyloxy)-3-methoxyphenyl)propanoic acid, has been investigated as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, an alternative to phenol. This approach can provide specific properties of benzoxazine to various compounds, showing potential for a wide range of applications in materials science (Trejo-Machin et al., 2017).

Biological Activity and Crystal Structure

Studies on ether and ester derivatives of trans-ferulic acid, including methyl and benzyl esters of 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, have demonstrated biological activities such as scavenging free radicals, antioxidant activities, and inhibiting lipid peroxidation and tumor cell growth. These findings highlight its potential in pharmacological and medical research (Obregón-Mendoza et al., 2018).

Synthesis of Benzoxazine Monomers

The synthesis of benzoxazine monomers using a related compound, 1-(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanone, demonstrates the potential of these compounds in creating new materials. This synthesis process can contribute to the development of novel materials with specific thermal and thermo-mechanical properties (Helm et al., 1997).

Influence on Luminescent Properties

Research involving derivatives of 3-(4-(benzyloxy)-3-methoxyphenyl)propanoic acid in the formation of lanthanide coordination compounds has shown that these compounds can influence photoluminescence. The presence of electron-releasing or electron-withdrawing groups significantly affects the sensitization efficiency of luminescence, indicating applications in materials science, specifically in the development of luminescent materials (Sivakumar et al., 2010).

Electrosynthesis Applications

Electrosynthesis has been used for hydrogenation in compounds similar to 3-(4-(benzyloxy)-3-methoxyphenyl)propanoic acid, illustrating its utility in chemical synthesis processes. This approach can be particularly useful in the efficient and eco-friendly synthesis of various compounds (Korotaeva et al., 2011).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include safety precautions for handling and storage.

Future Directions

This could involve potential applications for the compound in industry or research, or suggestions for further studies to learn more about the compound.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “3-(4-(Benzyloxy)-3-methoxyphenyl)propanoic acid”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help with this kind of research. Alternatively, you could reach out to researchers who specialize in this area. They might be able to provide more information or suggest relevant resources.

properties

IUPAC Name |

3-(3-methoxy-4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-20-16-11-13(8-10-17(18)19)7-9-15(16)21-12-14-5-3-2-4-6-14/h2-7,9,11H,8,10,12H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEFIQLTGBLFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372900 | |

| Record name | 3-(3-methoxy-4-benzyloxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Benzyloxy)-3-methoxyphenyl)propanoic acid | |

CAS RN |

30034-49-2 | |

| Record name | 3-(3-methoxy-4-benzyloxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate](/img/structure/B1597572.png)

![4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide](/img/structure/B1597577.png)

![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine](/img/structure/B1597583.png)

![4-methyl-1,3-diphenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1597584.png)

![2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate](/img/no-structure.png)